CaMKII|A-PHOTAC

Description

Significance of Precision Protein Manipulation in Biological Systems

The precise control of protein function in terms of location and timing is critical for understanding complex biological processes. thelifesciencesmagazine.comnih.gov Traditional methods often lack the required spatial and temporal precision, which can lead to off-target effects and ambiguous results. thelifesciencesmagazine.comnih.gov The development of tools that allow for the manipulation of specific proteins at specific times and in specific subcellular compartments is therefore of paramount importance for dissecting cellular mechanisms and their roles in health and disease. nih.govresearchgate.net This precise control is essential for studying dynamic processes such as synaptic function and memory formation. nih.govresearchgate.net

Overview of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). nih.govwikipedia.orgacs.org These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. wikipedia.orgacs.org By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the tagging of the POI with ubiquitin, marking it for degradation by the proteasome. wikipedia.orgacs.org This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, making them highly efficient. nih.govacs.org

Emergence of Photoactivated Protein Degraders (PHOTACs) as a Novel Approach

To overcome the limitation of lacking precise spatiotemporal control with conventional PROTACs, photoactivated protein degraders (PHOTACs) were developed. nih.govnyu.edu PHOTACs are a type of PROTAC that incorporates a photoswitchable component, allowing their activity to be controlled by light. nih.govacs.org These molecules are inactive in the dark and can be turned "on" by illumination with a specific wavelength of light, which induces a conformational change that allows them to bind to both the target protein and the E3 ligase. nih.govacs.org This light-inducible activation enables researchers to control protein degradation with high spatial and temporal precision, minimizing off-target effects and allowing for the study of dynamic cellular processes. nih.govnyu.edu

Properties

Molecular Formula |

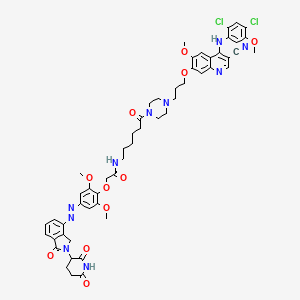

C54H58Cl2N10O11 |

|---|---|

Molecular Weight |

1094.0 g/mol |

IUPAC Name |

N-[6-[4-[3-[3-cyano-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinolin-7-yl]oxypropyl]piperazin-1-yl]-6-oxohexyl]-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]-2,6-dimethoxyphenoxy]acetamide |

InChI |

InChI=1S/C54H58Cl2N10O11/c1-72-43-27-41(37(55)25-38(43)56)60-51-32(28-57)29-59-40-26-45(44(73-2)24-35(40)51)76-21-9-16-64-17-19-65(20-18-64)50(69)12-6-5-7-15-58-49(68)31-77-52-46(74-3)22-33(23-47(52)75-4)62-63-39-11-8-10-34-36(39)30-66(54(34)71)42-13-14-48(67)61-53(42)70/h8,10-11,22-27,29,42H,5-7,9,12-21,30-31H2,1-4H3,(H,58,68)(H,59,60)(H,61,67,70) |

InChI Key |

RDVVUBKXCBWLMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)NCCCCCC(=O)N2CCN(CC2)CCCOC3=C(C=C4C(=C3)N=CC(=C4NC5=CC(=C(C=C5Cl)Cl)OC)C#N)OC)OC)N=NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Molecular Design and Photochemical Modulation of Camkiiα Photac

Design Principles of CaMKIIα-PHOTAC

The fundamental design of a PHOTAC involves a trifunctional structure: a ligand to bind the protein of interest (POI), a photoswitchable moiety, and a ligand to recruit an E3 ubiquitin ligase. acs.orgresearchgate.net This architecture allows for light-inducible proximity between the target protein and the cellular degradation machinery. nih.gov

Ligand Components for Target Protein (CaMKIIα) and E3 Ubiquitin Ligase Recruitment

The design of CaMKIIα-PHOTAC is anchored by carefully selected ligands to engage both the target protein, CaMKIIα, and an E3 ubiquitin ligase. acs.orgnih.gov For targeting CaMKIIα, the design was informed by existing ligands that have been structurally characterized with the kinase. acs.orgnih.gov Notably, the kinase inhibitor bosutinib (B1684425) was selected as a suitable ligand. acs.orgnih.gov Analysis of the X-ray crystal structure of bosutinib bound to CaMKIIα revealed a solvent-exposed piperazine (B1678402) motif, which serves as an ideal attachment point for the rest of the PHOTAC molecule without disturbing the crucial binding interactions with the kinase domain. acs.orgnih.gov

For the recruitment of the E3 ubiquitin ligase, the CaMKIIα-PHOTAC was designed to engage cereblon (CRBN), a widely expressed E3 ligase in the brain. researchgate.netnih.gov The PHOTAC incorporates a photoswitchable ligand for CRBN. researchgate.netnih.gov This strategic choice allows for the light-dependent formation of a ternary complex between CaMKIIα, the PHOTAC, and the CRBN E3 ligase. acs.orgnih.gov A control compound, Me-CaMKIIα-PHOTAC, was also synthesized with a methylated imide moiety, rendering it unable to form the ternary complex with CRBN, thus serving as a negative control. acs.org

| Component | Ligand/Moiety | Function |

| Target Protein Ligand | Bosutinib derivative | Binds to the kinase domain of CaMKIIα. acs.orgnih.govnih.gov |

| E3 Ligase Ligand | Photoswitchable Cereblon (CRBN) ligand | Recruits the CRBN E3 ubiquitin ligase upon photoactivation. researchgate.netnih.gov |

Integration of Photoswitchable Moiety for Optical Control

At the heart of CaMKIIα-PHOTAC's optical control is a photoswitchable moiety, specifically an azobenzene (B91143) group. acs.orgnih.gov This chemical entity can exist in two isomeric states, trans and cis, and its conformation can be controlled by light. acs.orgnih.gov The azobenzene is integrated into the linker connecting the CaMKIIα-binding ligand (bosutinib) and the E3 ligase-recruiting ligand. acs.orgresearchgate.net This integration is key to the molecule's function, as the switch between the trans and cis isomers toggles the biological activity of the PHOTAC. acs.orgnih.gov The design ensures that only one isomeric state is active in bringing the target protein and the E3 ligase into productive proximity. acs.orgnih.gov

Photoisomerization and Conformational Dynamics

The ability of CaMKIIα-PHOTAC to be controlled by light stems from the process of photoisomerization, which induces conformational changes in the molecule and thereby modulates its biological activity. acs.orgnih.gov

Wavelength-Selective Activation and Inactivation (e.g., 390 nm, 450 nm)

The isomerization of the azobenzene core of CaMKIIα-PHOTAC is directed by specific wavelengths of light. acs.orgnih.gov Illumination with light at approximately 385 nm to 390 nm drives the molecule from the inactive trans isomer to the biologically active cis configuration. acs.orgnih.govnih.gov Conversely, irradiation with light at wavelengths higher than 450 nm promotes the back-isomerization to the inactive trans form. acs.orgnih.gov This wavelength-selective control allows for precise temporal activation and inactivation of the PHOTAC's protein-degrading function. acs.orgnih.gov The process is reversible and can be cycled multiple times without significant photodegradation, demonstrating the robustness of the photoswitch. acs.orgnih.gov

Isomeric States (trans/cis) and Biological Activity

The two isomeric states of CaMKIIα-PHOTAC, trans and cis, possess distinct three-dimensional structures which directly impact their biological function. acs.orgnih.govnih.gov

trans Isomer: This is the thermodynamically more stable state of the molecule and is considered the inactive form. acs.orgnih.govnih.gov In this conformation, the PHOTAC is unable to effectively induce the formation of a stable ternary complex between CaMKIIα and the E3 ligase. acs.orgnih.gov

cis Isomer: Upon photoisomerization with 390 nm light, the molecule adopts the cis conformation, which is the biologically active state. acs.orgnih.govnih.gov This isomeric form is spatially arranged to facilitate the productive interaction between CaMKIIα and the recruited E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. acs.orgnih.gov

The CaMKIIα-PHOTAC exhibits relative bistability, with the cis isomer thermally relaxing back to the more stable trans form with a half-life of 8.81 hours at 37°C in a DMSO solution. acs.orgnih.gov This thermal relaxation provides a mechanism for the system to return to its inactive state in the absence of continued light stimulation. acs.orgnih.gov

| Property | Description |

| Activation Wavelength | ~385-390 nm (induces trans to cis isomerization). acs.orgnih.govnih.gov |

| Inactivation Wavelength | >450 nm (induces cis to trans isomerization). acs.orgnih.gov |

| Active Isomer | cis isomer. acs.orgnih.govnih.gov |

| Inactive Isomer | trans isomer. acs.orgnih.govnih.gov |

| Thermal Relaxation | The active cis isomer thermally reverts to the inactive trans isomer with a half-life of 8.81 hours at 37°C. acs.orgnih.gov |

E3 Ubiquitin Ligase Recruitment by CaMKIIα-PHOTAC

The light-activated cis isomer of CaMKIIα-PHOTAC functions by recruiting an E3 ubiquitin ligase to the target protein, CaMKIIα. acs.orgnih.gov Specifically, the design incorporates a ligand that binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. researchgate.netnih.gov When the PHOTAC is in its active cis conformation and bound to CaMKIIα, it presents the CRBN ligand in a manner that facilitates the formation of a ternary CaMKIIα-PHOTAC-CRBN complex. acs.orgnih.gov This induced proximity is the critical step that allows the E3 ligase to catalyze the transfer of ubiquitin molecules to CaMKIIα, marking it for degradation by the proteasome. acs.orgresearchgate.netresearchgate.net This process of targeted ubiquitylation and degradation is what ultimately leads to the removal of CaMKIIα from the cell in a spatially and temporally controlled manner. acs.orgresearchgate.netresearchgate.net

Specificity for Cereblon (CRBN) E3 Ligase

The CaMKIIα-PHOTAC molecule is a bifunctional chimera, meticulously designed to recruit the endogenous E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.govacs.org This specificity is conferred by a photoswitchable ligand integrated into the PHOTAC's structure, which is based on ligands known to interact with CRBN. nih.govacs.org CRBN was selected as the E3 ligase for recruitment due to its widespread expression in the brain, the primary site of CaMKIIα's function. nih.govacs.org

The design of CaMKIIα-PHOTAC incorporates a bosutinib moiety, which serves as the recognition element for CaMKIIα. nih.govacs.org This is connected via a linker to the photoswitchable CRBN-binding ligand. The specificity of the interaction with CRBN is critical for the PHOTAC's mechanism of action. To validate this, a control compound, Me-CaMKIIα-PHOTAC, was synthesized. nih.gov In this control molecule, the imide moiety of the CRBN ligand is N-methylated. This minor chemical modification is known to abrogate the ability to form a ternary complex with CRBN. nih.gov The inability of Me-CaMKIIα-PHOTAC to induce degradation of CaMKIIα, in contrast to the active CaMKIIα-PHOTAC, provides strong evidence for the specific recruitment of CRBN. nih.gov

The core of CaMKIIα-PHOTAC's function lies in its photoswitchable nature. The molecule can exist in two isomeric forms: a thermodynamically more stable and biologically inactive trans isomer, and a biologically active cis isomer. nih.gov Irradiation with deep violet light (around 385-390 nm) triggers the isomerization from the inactive trans form to the active cis form. nih.govacs.org It is this light-induced conformational change that enables the recruitment of CRBN and subsequent degradation of CaMKIIα. nih.gov

Table 1: Key Molecular Components of CaMKIIα-PHOTAC

| Component | Function | Evidence of Specificity |

| Bosutinib Moiety | Binds to the kinase domain of CaMKIIα. | Based on known structural interactions of bosutinib with CaMKIIα. acs.org |

| Photoswitchable Ligand | Recruits the Cereblon (CRBN) E3 ligase upon photoactivation. | Based on established photoswitchable ligands for CRBN. nih.govacs.org |

| Control Compound (Me-CaMKIIα-PHOTAC) | N-methylated imide prevents CRBN binding. | Inability to form ternary complexes with CRBN, demonstrating the necessity of the unmodified imide for activity. nih.gov |

Ternary Complex Formation Mechanism for Substrate Ubiquitylation

The degradation of CaMKIIα by CaMKIIα-PHOTAC is initiated by the formation of a ternary complex, a molecular assembly comprising CaMKIIα-PHOTAC, the target protein (CaMKIIα), and the E3 ligase (CRBN). nih.govdomainex.co.uk This process is contingent on the photoactivation of the PHOTAC molecule. nih.gov

In its inactive trans state, CaMKIIα-PHOTAC is unable to effectively bring together CaMKIIα and CRBN. nih.gov Upon illumination with the appropriate wavelength of light, the PHOTAC undergoes a conformational change to its cis isomer. nih.govacs.org This active conformation facilitates the simultaneous binding of the bosutinib moiety to CaMKIIα and the photoswitchable ligand to CRBN. nih.govdomainex.co.uk The formation of this ternary complex brings the E3 ligase in close proximity to the target protein. domainex.co.uk

Once the ternary complex is formed, the catalytic machinery of the CRBN E3 ligase is hijacked and redirected towards CaMKIIα. dundee.ac.ukdomainex.co.uk This results in the polyubiquitylation of CaMKIIα, a process where multiple ubiquitin molecules are attached to the target protein. This polyubiquitin (B1169507) chain acts as a signal for the cell's degradation machinery, leading to the recognition and subsequent degradation of CaMKIIα by the proteasome. nih.govdomainex.co.uk The PHOTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules. nih.gov

The physiological effects of this light-induced degradation are rapid, with detectable decreases in synaptic function observed within minutes of light activation. nih.gov This highlights the efficiency of the ternary complex formation and subsequent protein degradation cascade initiated by the photoactivated CaMKIIα-PHOTAC.

Table 2: Research Findings on CaMKIIα-PHOTAC Mechanism

| Finding | Method | Significance | Reference |

| Light-induced isomerization to active cis form | UV-vis spectroscopy | Confirms the photoswitchable nature of CaMKIIα-PHOTAC, with maximal isomerization at 385-390 nm. | nih.govacs.org |

| Spatially limited degradation of CaMKIIα in brain tissue | Immunohistochemistry in mouse hippocampal slices | Demonstrates precise spatial control of protein degradation, effective within approximately 25 μm of the illuminated area. | dundee.ac.uknih.gov |

| Rapid onset of physiological effects | Electrophysiological recordings (fEPSP) | Shows that the degradation of CaMKIIα leads to a decrease in synaptic function within minutes of light activation. | nih.gov |

| Inactivity of N-methylated control compound | Synthesis and testing of Me-CaMKIIα-PHOTAC | Confirms that the recruitment of CRBN is essential for the degradation activity and is dependent on the specific chemical structure of the PHOTAC. | nih.gov |

Mechanism of Action: Camkiiα Photac Mediated Protein Degradation

Catalytic Ubiquitylation of Target Proteins

The core of the CaMKIIα-PHOTAC mechanism is the light-induced formation of a ternary complex consisting of the PHOTAC molecule, the target protein (CaMKIIα), and a native E3 ubiquitin ligase. nih.govacs.org CaMKIIα-PHOTAC is a heterobifunctional molecule, comprising a ligand for CaMKIIα (derived from the kinase inhibitor bosutinib) and a ligand for the E3 ligase cereblon. nih.govacs.org These two ligands are joined by a photoswitchable azobenzene (B91143) linker. acs.org

In its thermodynamically stable trans state (in the dark), the molecule is inactive. nih.govnih.gov Upon illumination with a specific wavelength of light (e.g., 385-390 nm), the azobenzene linker undergoes isomerization to its cis configuration. nih.govacs.org This conformational change activates the molecule, enabling it to simultaneously bind to both CaMKIIα and the E3 ligase. nih.govacs.org This proximity facilitates the E3 ligase's enzymatic activity, which is to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the CaMKIIα protein. thermofisher.com The attachment of multiple ubiquitin molecules, a process known as polyubiquitylation, tags the CaMKIIα protein for degradation. thermofisher.com

A key feature of this process is its catalytic nature. A single CaMKIIα-PHOTAC molecule, once activated, can mediate the ubiquitylation of numerous CaMKIIα proteins, as it is not consumed in the reaction. nih.govnih.govresearchgate.net This catalytic action allows for effective protein degradation at concentrations substantially lower than those required for stoichiometric inhibitors. nih.govnih.gov

Table 1: Photophysical and Thermal Properties of CaMKIIα-PHOTAC

| Property | Description | Source |

|---|---|---|

| Activation Wavelength | The compound isomerizes to its biologically active cis configuration upon illumination with 385 and 390 nm light. | nih.govacs.org |

| Deactivation Wavelength | Back-isomerization to the inactive trans form can be achieved by irradiation with wavelengths greater than 450 nm. | acs.org |

| Thermal Relaxation | The active cis form thermally relaxes back to the more stable trans form with a half-life of 8.81 hours at 37 °C in a DMSO solution. | nih.govacs.org |

| Photostability | The molecule can undergo numerous cycles of photochemical isomerization without observable photodegradation or fatigue. | acs.org |

Proteasomal Degradation Pathway Involvement

Following polyubiquitylation, the tagged CaMKIIα protein is recognized by the 26S proteasome, the cell's primary machinery for degrading non-essential or damaged proteins. nih.govthermofisher.com The ubiquitin-proteasome pathway (UPP) is a fundamental process for maintaining protein homeostasis. thermofisher.com The CaMKIIα-PHOTAC technology effectively hijacks this endogenous pathway to achieve targeted protein removal. medchemexpress.comresearchgate.net

Table 2: Experimental Evidence of CaMKIIα Degradation

| Experimental Condition | Observation | Conclusion | Source |

|---|---|---|---|

| Hippocampal Slices + CaMKIIα-PHOTAC + 390 nm Light | Immunohistochemistry showed significant loss of CaMKIIα signal in the most superficial layers (up to ~12.5-25 μm depth) of the tissue. | Light-activated CaMKIIα-PHOTAC induces effective, but spatially limited, degradation of CaMKIIα. | nih.govacs.orgresearchgate.net |

| Hippocampal Slices + CaMKIIα-PHOTAC (Dark) | No significant change in CaMKIIα immunostaining was observed. | CaMKIIα degradation is light-dependent. | acs.orgnih.gov |

| Hippocampal Slices + Vehicle (aCSF) + 390 nm Light | No significant change in CaMKIIα immunostaining was observed. | Light illumination by itself does not cause protein degradation. | nih.gov |

| Western Blot of Whole Hippocampal Slices (Light vs. Dark) | CaMKIIα levels were indistinguishable between light-activated and dark-control groups. | The degradation is spatially confined and does not affect the total protein pool in a thick tissue sample. | nih.govacs.orgnih.gov |

Functional Implications of Catalytic Protein Degradation Efficiency

The catalytic efficiency and spatiotemporal precision of CaMKIIα-PHOTAC have significant functional implications for neuroscience research. nih.govresearchgate.net Because a single PHOTAC molecule can trigger the destruction of many target proteins, the system can rapidly deplete a protein from a specific subcellular region. nih.govresearchgate.net This allows researchers to investigate the acute roles of proteins in dynamic cellular processes. nih.gov

In studies using mouse hippocampal slices, the light-activated degradation of CaMKIIα resulted in a detectable decrease in synaptic function within minutes. nih.govresearchgate.net Specifically, there was a light-initiated attenuation of the evoked field excitatory postsynaptic potential (fEPSP), which is a measure of the strength of synaptic transmission. nih.govresearchgate.net This rapid functional consequence demonstrates the efficiency of the PHOTAC-mediated degradation. nih.gov

This methodology provides a powerful tool to dissect the roles of specific proteins in defined subcellular compartments, such as individual dendritic spines, and on a timescale relevant to processes like synaptic plasticity and memory maintenance. nih.govmedchemexpress.comresearchgate.net The ability to optically control the degradation of a protein like CaMKIIα offers a significant advantage over genetic knockout or traditional pharmacological inhibition, which often lack the same degree of spatial and temporal control. nih.govacs.org

Table 3: Functional Consequences of CaMKIIα-PHOTAC Activation

| Functional Assay | Condition | Result | Source |

|---|---|---|---|

| Field Excitatory Postsynaptic Potential (fEPSP) in Hippocampal Slices | CaMKIIα-PHOTAC + 385 nm Light | Depression of baseline synaptic responses detected in under five minutes. | acs.orgnih.gov |

| CaMKIIα-PHOTAC + Dark | No change in synaptic responses. | acs.orgnih.gov | |

| aCSF + 385 nm Light | No change in synaptic responses. | nih.gov |

Target Protein: Camkiiα and Its Biological Significance

Calmodulin-Dependent Protein Kinase II Alpha (CaMKIIα) as a Multifunctional Serine/Threonine Kinase

Calmodulin-Dependent Protein Kinase II Alpha (CaMKIIα) is a vital serine/threonine kinase that plays a multifaceted role in cellular signaling. researchgate.netnih.govaxonmedchem.comnih.gov It is one of four isoforms (α, β, γ, and δ) of the CaMKII enzyme, each encoded by a distinct gene. researchgate.netnih.govaxonmedchem.comfrontiersin.org The α and β isoforms are predominantly found in the brain, with CaMKIIα being particularly abundant in the hippocampus and neocortex. nih.govaxonmedchem.comfrontiersin.org In fact, CaMKIIα constitutes approximately 2% of the total protein mass in the hippocampus and is even more concentrated in the postsynaptic density (PSD). biorxiv.org

The activation of CaMKII is initiated by an increase in intracellular calcium levels. mpfi.org Calcium ions bind to calmodulin (CaM), forming a Ca²⁺/CaM complex that then binds to and activates CaMKII. mdpi.comfrontiersin.org This activation allows the kinase to phosphorylate a wide array of substrate proteins, thereby regulating numerous cellular processes. researchgate.netresearchgate.net A key feature of CaMKIIα activation is its ability to autophosphorylate at the threonine 286 residue (Thr286). biorxiv.orgresearchgate.net This autophosphorylation event is crucial as it allows the kinase to remain active even after intracellular calcium levels have returned to baseline, a property known as autonomous activity. researchgate.netphysiology.org This sustained activity is a critical aspect of its function in synaptic memory. researchgate.net

CaMKIIα's function is not solely dependent on its kinase activity; it also participates in various signaling pathways through its structural and scaffolding roles. biorxiv.org The enzyme's ability to interact with and modulate the function of other proteins contributes to its multifunctional nature. nih.gov

Roles of CaMKIIα in Neuronal Physiology and Synaptic Function

CaMKIIα is a central figure in regulating neuronal excitability and synaptic function. pnas.org Its roles extend from the basic transmission of signals between neurons to the complex processes that underlie learning and memory.

Basal synaptic transmission, the fundamental communication between neurons, is critically dependent on the ongoing action of CaMKIIα. researchgate.netnih.gov Research using CRISPR-based gene deletion has demonstrated that removing CaMKIIα, but not its sibling isoform CaMKIIβ, significantly reduces both AMPA receptor (AMPAR) and NMDA receptor (NMDAR) mediated synaptic transmission. researchgate.netnih.gov This indicates that CaMKIIα is essential for maintaining the normal strength of synapses even in the absence of specific learning-related activity. researchgate.netnih.gov

Interestingly, the requirement for CaMKIIα in basal transmission differs for AMPARs and NMDARs. While AMPAR-mediated transmission requires the kinase activity of CaMKIIα, NMDAR-mediated transmission relies on a non-enzymatic, or scaffolding, role of the protein. researchgate.netnih.gov This highlights the dual nature of CaMKIIα's contribution to synaptic function, acting both as an enzyme and a structural component. researchgate.netnih.gov

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a primary cellular mechanism underlying learning and memory. researchgate.netelifesciences.orgnih.govresearchgate.net CaMKIIα is indispensable for both the induction and maintenance of LTP. frontiersin.orgresearchgate.netelifesciences.orgnih.gov

The process begins with the influx of calcium into the postsynaptic neuron through NMDA receptors, which is triggered by high-frequency synaptic activity. researchgate.netnih.gov This calcium influx leads to the activation of CaMKIIα. researchgate.netnih.gov The activated CaMKIIα then translocates to the postsynaptic density (PSD), where it binds to the GluN2B subunit of the NMDA receptor. frontiersin.orgnih.gov This binding is a critical step for LTP. nih.gov

Once at the synapse, CaMKIIα phosphorylates several key proteins. A primary target is the GluA1 subunit of AMPA receptors at the Serine 831 residue, which enhances the channel's conductance. frontiersin.org CaMKIIα also promotes the insertion of new AMPA receptors into the postsynaptic membrane, a process that strengthens the synapse. frontiersin.org The autophosphorylation of CaMKIIα at Thr286 is essential for the induction of LTP, as it allows the kinase to remain active and continue its functions even after the initial calcium signal has dissipated. frontiersin.orgresearchgate.net

Recent studies have solidified the role of CaMKIIα in the maintenance of LTP. Acute inhibition of CaMKIIα after LTP has been established can erase the potentiation, providing strong evidence that ongoing CaMKII activity is required to sustain the strengthened synaptic connection. elifesciences.orgresearchgate.net

Given its crucial role in LTP, it is no surprise that CaMKIIα is fundamentally involved in learning and memory. mpfi.orgfrontiersin.orgnih.gov Studies using genetically modified mice, including those with CaMKIIα knockouts or mutations that prevent its autophosphorylation (T286A), have consistently shown significant impairments in learning and memory tasks. nih.govbiorxiv.org These deficits are often linked to the absence of hippocampal LTP. biorxiv.org

CaMKIIα's role is particularly prominent in the hippocampus, a brain region vital for the formation of long-term memories. frontiersin.orgfrontiersin.org The kinase is involved in the acquisition, consolidation, and storage of memories. bhu.ac.in For instance, contextual fear memory, which is dependent on the hippocampus, is impaired in mice with dysfunctional CaMKIIα. nih.govbiorxiv.org Furthermore, enhancing the localization of CaMKIIα to the postsynaptic region in the hippocampus has been shown to improve this type of memory in mice. biorxiv.org

The autophosphorylation of CaMKIIα at Thr286 has been shown to be particularly important for rapid learning from a single stimulus, although it may be less critical for memory formation that occurs over multiple trials. frontiersin.org The sustained activity of the kinase following a learning event is thought to act as a molecular memory trace. frontiersin.org

Involvement in Long-Term Potentiation (LTP) Induction and Maintenance

CaMKIIα Holoenzyme Structure and Conformational States Relevant to Ligand Binding

CaMKIIα assembles into a large, complex structure known as a holoenzyme, which is typically composed of 12 subunits (a dodecamer). researchgate.netbiorxiv.orgnih.govrcsb.orgpdx.edu This complex is organized into two rings of six subunits each. frontiersin.org Each subunit consists of three main domains: a kinase domain, a regulatory segment, and a hub domain that is responsible for the assembly of the holoenzyme. researchgate.netbiorxiv.org

Upon binding of Ca²⁺/CaM to the regulatory segment, the kinase domains undergo a conformational change that releases them from autoinhibition and allows them to become active. biorxiv.org The structure of the holoenzyme allows for cooperativity between subunits. For example, the activation of one kinase domain can facilitate the autophosphorylation of an adjacent kinase domain at the Thr286 site. biorxiv.org

While the dodecamer is the predominant form, a small fraction of CaMKIIα can exist as 14-mers, which may allow for the exchange of subunits and add another layer of regulatory plasticity. nih.govrcsb.orgpdx.edu The dynamic nature of the CaMKIIα holoenzyme and its various conformational states are crucial for its ability to bind to ligands and interact with its numerous substrates and binding partners within the synapse.

| Structural Feature | Description | Reference |

| Basic Assembly | Typically a dodecameric (12-subunit) holoenzyme. | nih.govrcsb.orgpdx.edu |

| Overall Shape | Two rings of six subunits each, with a rigid central hub and flexible kinase domains. | frontiersin.orgnih.govrcsb.orgpdx.edu |

| Conformation | Predominantly an extended, activation-competent state in basal conditions. | biorxiv.orgnih.govrcsb.orgpdx.edu |

| Flexibility | Highly dynamic, with kinase domain positions varying, leading to a diameter of 15-35 nm. | nih.govrcsb.orgpdx.edu |

| Minor Forms | A small percentage can form 14-mers, potentially for subunit exchange. | nih.govrcsb.orgpdx.edu |

Kinase-Independent Roles of CaMKIIα (e.g., Scaffolding)

Beyond its well-established enzymatic functions, CaMKIIα also performs critical roles as a structural or scaffolding protein within the synapse. biorxiv.org These functions are independent of its ability to phosphorylate other proteins. biorxiv.orgresearchgate.net

One of the most significant scaffolding roles of CaMKIIα is in the maintenance of basal synaptic transmission. As mentioned earlier, while AMPAR function requires the kinase activity of CaMKIIα, NMDAR function at baseline relies on the physical presence of the CaMKIIα protein itself. researchgate.netnih.gov This suggests that CaMKIIα helps to organize or stabilize the NMDAR complex at the synapse. researchgate.netnih.gov

CaMKIIα's structural functions are also implicated in the stabilization of newly formed dendritic spines, the small protrusions on dendrites that receive synaptic inputs. biorxiv.org The stabilization of these nascent spines is a crucial aspect of learning and memory. biorxiv.org Studies have shown that while inhibiting the kinase activity of CaMKIIα does not prevent the activity-dependent stabilization of new spines, the complete removal of the protein does. biorxiv.org This indicates that the structural and scaffolding interactions of CaMKIIα, rather than its enzymatic activity, are required for this aspect of synaptic plasticity. biorxiv.org

These scaffolding roles are mediated by the interaction of CaMKIIα with other synaptic proteins, including the GluN2B subunit of the NMDA receptor, densin-180, and α-actinin. biorxiv.orgpnas.org These interactions help to anchor CaMKIIα at the synapse and allow it to contribute to the structural integrity and organization of the postsynaptic density. pnas.orgphysiology.org

| Function | Role of CaMKIIα | Kinase-Dependence | Reference |

| Basal NMDAR Transmission | Structural support for NMDARs. | Independent | researchgate.netnih.gov |

| Nascent Spine Stabilization | Required for activity-dependent stabilization. | Independent | biorxiv.org |

| Synaptic Targeting | Translocation to the synapse is triggered by Ca²⁺/CaM binding. | Independent | physiology.org |

| Synaptic Retention | Retention at the synapse after translocation. | Dependent | physiology.org |

Spatiotemporal Resolution of Camkiiα Photac Activity in Neural Systems

Optically Controlled CaMKIIα Degradation in Mouse Brain Tissue

Researchers have successfully demonstrated the effectiveness of CaMKIIα-PHOTAC in mouse brain tissue, specifically within hippocampal slices. nih.govresearchgate.netacs.org By applying light of a specific wavelength, they can trigger the degradation of the CaMKIIα protein in a controlled manner. nih.govacs.org

Spatial Confinement of Degradation within Hippocampal Slices

A key advantage of this optogenetic approach is the high degree of spatial control it provides. nih.govresearchgate.netresearchgate.netresearchgate.net Studies have shown that the degradation of CaMKIIα can be confined to a remarkably small area within the brain tissue. nih.govresearchgate.netresearchgate.netresearchgate.net When hippocampal slices were illuminated, the loss of CaMKIIα was observed only within approximately 25 to 50 micrometers of the illuminated surface. nih.govacs.org This precise spatial restriction allows for the targeted manipulation of protein levels in specific subcellular compartments or small groups of neurons. nih.govresearchgate.netresearchgate.netresearchgate.net

Immunohistochemistry and confocal microscopy have been instrumental in visualizing this spatially limited effect. nih.govresearchgate.net In experiments using 300 µm thick hippocampal slices, a significant reduction in CaMKIIα immunostaining was detected near the illuminated surface (0 µm depth), with the effect diminishing at a depth of 12.5 µm and becoming insignificant at 25 µm. nih.govacs.org

Depth-Dependent Efficacy of Light Activation

The effectiveness of the light-induced degradation is dependent on the depth of light penetration into the tissue. nih.govacs.org The use of shorter wavelengths of light (around 390 nm) for activation inherently limits how deep the light can travel. nih.govacs.org This results in a gradient of CaMKIIα degradation, with the most significant loss occurring at the surface and decreasing linearly with depth. nih.govacs.org

| Depth (µm) | CaMKIIα Level | Observation |

|---|---|---|

| 0 (Surface) | Weakest | Significant degradation observed. |

| 12.5 | Intermediate | Degradation effect is reduced. |

| 25 | Not Significantly Changed | Minimal to no degradation detected. |

Temporal Precision of CaMKIIα-PHOTAC Action

Beyond spatial control, CaMKIIα-PHOTAC also offers a high degree of temporal precision. nih.govresearchgate.netresearchgate.netresearchgate.net The degradation of the target protein can be initiated and, in principle, reversed with millisecond-to-minute control, allowing for the study of dynamic cellular processes. nih.govresearchgate.netresearchgate.net

Rapid Onset of Synaptic Function Attenuation

The functional consequences of CaMKIIα degradation occur rapidly upon light activation. nih.govresearchgate.netresearchgate.netresearchgate.net Since CaMKIIα is essential for maintaining baseline excitatory synaptic function, its removal leads to a decrease in synaptic responses. nih.gov Electrophysiological recordings have shown that this attenuation of synaptic function, measured as a decrease in the field excitatory postsynaptic potential (fEPSP), begins within minutes of light stimulation. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net This rapid onset allows researchers to link the presence of CaMKIIα directly to ongoing synaptic activity. nih.govacs.org

Reversible Photoactivation and Photochemical Isomerization Cycles

The CaMKIIα-PHOTAC molecule is designed around a photoswitchable ligand. researchgate.netresearchgate.net This means that it can exist in two different forms, or isomers: an inactive trans isomer and a biologically active cis isomer. nih.gov Illumination with light at approximately 385-390 nm converts the inactive trans form to the active cis form, which can then bind to both CaMKIIα and an E3 ligase, leading to the ubiquitination and subsequent degradation of CaMKIIα. nih.govacs.org

This photoactivation is reversible. The active cis isomer can thermally relax back to the more stable, inactive trans form over time, with a half-life of about 8.81 hours at 37°C in DMSO. acs.org More importantly, this reversal can be accelerated by irradiation with light of a longer wavelength (e.g., above 450 nm). acs.org This ability to switch the PHOTAC on and off with different colors of light allows for multiple cycles of activation and deactivation without significant photodegradation or fatigue of the molecule. researchgate.netacs.org This reversible control opens up possibilities for studying the recovery of synaptic function after transient protein removal. researchgate.netresearchgate.net

| Property | Wavelength/Condition | Effect |

|---|---|---|

| Activation (Isomerization to cis) | ~385-390 nm light | Induces CaMKIIα degradation. |

| Inactivation (Isomerization to trans) | >450 nm light or thermal relaxation | Stops CaMKIIα degradation. |

Methodological Approaches for Investigating Camkiiα Photac Function

Ex Vivo Neural Tissue Experimental Paradigms (e.g., Hippocampal Slices)

To study the function of CaMKIIα-PHOTAC in a biologically relevant context that preserves neural circuits, researchers utilize ex vivo preparations of neural tissue. nih.govacs.org Acute hippocampal slices, typically 300 µm thick, from mice are a primary experimental model. nih.govacs.orgresearchgate.net This paradigm is advantageous because the hippocampus is a key brain region for learning and memory, and CaMKIIα is highly abundant there, constituting up to 2% of total hippocampal protein. nih.gov

The experimental procedure involves preparing dorsal hippocampal slices and allowing them to recover in an artificial cerebrospinal fluid (aCSF) buffer. nih.govacs.org The CaMKIIα-PHOTAC compound is then bath-applied to these slices, allowing it to permeate the tissue. nih.govacs.orgresearchgate.net Control slices are incubated in aCSF alone or with a control compound, Me-CaMKIIα-PHOTAC, which is an N-methylated version of the imide moiety that is unable to recruit the necessary E3 ligase, cereblon. nih.govnih.gov This setup allows for controlled experiments where the only variable is the presence of the active compound or the subsequent light activation. nih.gov

Advanced Imaging Techniques for Spatially Resolved Protein Analysis

A key feature of the PHOTAC technology is its ability to degrade proteins with high spatial precision. nih.gov Advanced imaging is therefore critical to visualize and quantify this localized protein removal. researchgate.netresearchgate.net These techniques confirm that protein degradation occurs only in the illuminated areas, a crucial aspect for studying the specific roles of proteins in subcellular compartments like individual dendritic spines. nih.govnih.gov

To visualize the degradation of CaMKIIα, researchers employ immunohistochemistry (IHC) followed by confocal microscopy. nih.govacs.orgresearchgate.net After treatment with CaMKIIα-PHOTAC and subsequent exposure to 390 nm light, hippocampal slices are fixed and stained with antibodies specific to CaMKIIα. nih.govnih.govresearchgate.net To ensure the observed effects are specific and not due to general cellular damage, slices are also co-stained with markers for cellular integrity, such as DAPI for cell nuclei, and for other structural or control proteins like MAP2 and parvalbumin. nih.govnih.gov

Confocal microscopy allows for optical sectioning, creating high-resolution images from different depths within the 300 µm thick slice. nih.govresearchgate.netresearchgate.net This is crucial for assessing the penetration depth of the light and, consequently, the spatial extent of protein degradation. nih.govresearchgate.net Studies show that following light activation in the presence of CaMKIIα-PHOTAC, CaMKIIα immunostaining is significantly reduced near the illuminated surface of the slice but remains largely unchanged at greater depths (e.g., 25 µm) and in non-illuminated control slices. nih.govacs.orgresearchgate.net This demonstrates a spatially confined effect. The degradation is most pronounced at the surface and decreases linearly with depth, becoming undetectable by 25 µm deep into the tissue. nih.govacs.orgresearchgate.net No significant changes are observed for control proteins like MAP2 or parvalbumin, confirming the selectivity of CaMKIIα-PHOTAC. nih.govnih.gov

Table 1: Spatially-Resolved CaMKIIα Degradation Measured by Confocal Imaging

| Experimental Condition | Tissue Depth | Normalized CaMKIIα Immunostaining Level (% of Control) | Key Finding |

|---|---|---|---|

| PHOTAC + 390 nm Light | 0 µm (Surface) | Significantly Reduced | Light-dependent protein loss, limited to superficial layers. nih.govresearchgate.net |

| PHOTAC + 390 nm Light | ~12.5 µm | Intermediately Reduced | |

| PHOTAC + 390 nm Light | ~25 µm | Not Significantly Changed | |

| PHOTAC + Dark | 0-25 µm | Unchanged | Degradation is light-dependent. nih.govresearchgate.net |

| aCSF + 390 nm Light | 0-25 µm | Unchanged | Light alone has no effect on CaMKIIα levels. nih.govresearchgate.net |

Electrophysiological Measurements of Synaptic Plasticity

To determine the functional consequences of acute CaMKIIα degradation, electrophysiological recordings are performed. acs.orgnih.gov Since CaMKIIα is essential for normal synaptic function and plasticity, its removal is expected to alter synaptic responses. nih.govacs.org These experiments provide a direct link between the molecular intervention (protein degradation) and its physiological effect on neural circuits.

The primary method for assessing synaptic function in these experiments is the recording of evoked field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus. nih.govacs.orgresearchgate.net An fEPSP represents the summed electrical response of a population of neurons to a synaptic stimulus. nih.gov

In a typical experiment, a stable baseline of fEPSP responses is established. nih.govacs.org Slices are then treated with CaMKIIα-PHOTAC. Upon illumination with 390 nm light, a rapid decrease in the fEPSP slope is observed within minutes, indicating a reduction in synaptic strength. nih.govacs.orgmedchemexpress.com This effect is not seen in control slices that are treated with the compound but kept in the dark, nor in slices that receive illumination but no compound. nih.govacs.org These results confirm that the light-activated degradation of CaMKIIα directly impairs basal synaptic transmission. acs.orgmedchemexpress.com This technique is crucial for demonstrating the temporal control afforded by the PHOTAC method and its impact on synaptic physiology. nih.govresearchgate.netresearchgate.net

Table 2: Functional Effect of CaMKIIα-PHOTAC on Synaptic Transmission

| Experimental Condition | Measurement | Observation |

|---|---|---|

| PHOTAC + 390 nm Light | fEPSP Slope | Significant decrease within minutes of illumination. nih.govacs.org |

| PHOTAC + Dark | fEPSP Slope | Stable response, no significant change. nih.govacs.org |

| aCSF + 390 nm Light | fEPSP Slope | Stable response, no significant change. nih.govacs.org |

Biochemical Protein Quantification and Validation

While imaging provides spatial information, biochemical methods are required to quantify changes in total protein levels within the tissue samples. nih.gov These techniques validate that the observed effects in imaging and electrophysiology are indeed caused by the degradation of the target protein.

Western blotting is a standard biochemical technique used to detect and quantify specific proteins from a tissue homogenate. nih.govnih.gov In the context of CaMKIIα-PHOTAC, hippocampal slices are treated under various conditions (e.g., PHOTAC + light, PHOTAC + dark), then lysed to extract total protein. nih.govacs.org The protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody against CaMKIIα. nih.gov

Interestingly, when whole 300 µm thick slices were homogenized and analyzed, Western blots did not show a significant difference in CaMKIIα levels between light-activated and control groups. nih.govacs.orgnih.gov This initially suggested the compound might be ineffective. However, when combined with the confocal imaging data, this result highlights a key feature of the technique: the protein degradation is so spatially restricted to the superficial 25 µm of the slice that the change is diluted and becomes undetectable when the entire 300 µm slice is homogenized. nih.govacs.org The loss of CaMKIIα in the illuminated region is estimated to be less than 7% of the total protein in the slice, explaining the lack of detection by Western blot. nih.gov This underscores the importance of using multiple, complementary techniques; the Western blot results, in this case, paradoxically support the high spatial precision of CaMKIIα-PHOTAC that was visualized with microscopy. nih.govnih.gov

Quantitative Immunostaining for Spatially Resolved Protein Levels

To investigate the function of CaMKIIα-PHOTAC, researchers employ quantitative immunostaining to measure protein levels with spatial resolution. nih.gov This technique is crucial for understanding the spatially limited effects of the light-activated compound.

In a key study, dorsal hippocampal slices were treated with CaMKIIα-PHOTAC and subjected to illumination. nih.govacs.org Subsequent immunohistochemistry and confocal microscopy were used to assess the levels of CaMKIIα. nih.govacs.org The quantification of CaMKIIα was performed by counting cell bodies showing cytoplasmic staining around the nucleus using the "multi-point" tool in ImageJ software. nih.govacs.org Additionally, integrated density analysis, which involves summing the intensity of pixels and normalizing by the area, was used for quantification. nih.govacs.org

Confocal optical sections from 25 μm-depth Z-stacks were evaluated at superficial, middle, and bottom layers to precisely map the spatial extent of CaMKIIα loss. nih.govresearchgate.netresearchgate.net This detailed analysis confirmed that the CaMKIIα-PHOTAC-mediated degradation is tightly controlled by the penetration of light. nih.govacs.org

Table 1: Quantitative Analysis of CaMKIIα Immunostaining

| Condition | Effect on CaMKIIα Levels | Method of Quantification | Spatial Limitation |

|---|---|---|---|

| CaMKIIα-PHOTAC + 390 nm Illumination | Significantly decreased | Cell counting and integrated density | Within ~50 μm of illumination source |

| CaMKIIα-PHOTAC (no illumination) | No significant change | Cell counting and integrated density | Not applicable |

| aCSF + 390 nm Illumination | No significant change | Cell counting and integrated density | Not applicable |

| aCSF (no illumination) | No significant change | Cell counting and integrated density | Not applicable |

Specificity Assessment of CaMKIIα-PHOTAC Activity

A critical aspect of evaluating any targeted protein degrader is to assess its specificity. For CaMKIIα-PHOTAC, this involves ensuring that the degradation is limited to the target protein, CaMKIIα, without causing broader cellular damage or affecting other proteins.

Evaluation of Off-Target Degradation and Cellular Integrity Markers (e.g., DAPI, MAP2, Parvalbumin)

To assess the specificity of CaMKIIα-PHOTAC, researchers simultaneously stain for several cellular integrity and off-target markers. nih.govacs.org These markers help to determine if the light-activated degradation of CaMKIIα is accompanied by unintended cellular damage or non-specific protein degradation. nih.govresearchgate.net

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA and is commonly used to stain cell nuclei. In the context of CaMKIIα-PHOTAC studies, DAPI staining is used to assess cellular integrity. nih.govacs.org Quantification of DAPI involves counting nuclear staining using the "multi-point" tool in ImageJ. nih.govacs.org Studies have shown that in the same hippocampal slices where CaMKIIα was significantly reduced, DAPI staining for nuclei remained unaffected. nih.govacs.orgresearchgate.net This indicates that the light-activated degradation process does not lead to cell loss or nuclear fragmentation, which are hallmarks of cytotoxicity. nih.gov

Parvalbumin is a calcium-binding protein found in specific subtypes of interneurons. nih.gov It serves as another control protein to assess the specificity of CaMKIIα-PHOTAC's action. nih.gov Similar to MAP2, the quantification of Parvalbumin was based on the percentage of the area covered by its staining. nih.govacs.org The levels of Parvalbumin were also found to be unaffected by the light-activated CaMKIIα-PHOTAC. nih.govresearchgate.net

The lack of change in these markers provides strong evidence for the high specificity of CaMKIIα-PHOTAC, demonstrating that its degradative effect is precisely targeted to CaMKIIα without causing general cellular distress or off-target protein degradation. nih.govresearchgate.net

Table 2: Assessment of Cellular Integrity and Off-Target Markers

| Marker | Biological Role | Finding in CaMKIIα-PHOTAC Studies | Implication |

|---|---|---|---|

| DAPI | Nuclear stain | Unaffected | No evidence of cell loss or nuclear damage |

| MAP2 | Neuronal cytoskeletal protein | Unaffected | No evidence of widespread neuronal structural damage |

| Parvalbumin | Calcium-binding protein in interneurons | Unaffected | Demonstrates specificity of degradation to CaMKIIα-expressing cells |

Applications and Future Directions in Chemical Neuroscience and Protein Homeostasis

Elucidating Precise Roles of CaMKIIα in Subcellular Synaptic Domains

CaMKIIα is a highly abundant protein in the brain, particularly within excitatory neurons, where it is crucial for synaptic plasticity, the cellular basis of learning and memory. frontiersin.orgnih.govjneurosci.orgfrontiersin.org Its activity and localization within the synapse are tightly regulated. frontiersin.orgfrontiersin.org Traditional methods to study protein function, such as genetic knockout, often lack the spatial and temporal precision needed to understand the dynamic roles of proteins like CaMKIIα in specific subcellular compartments.

The CaMKIIα-PHOTAC technology provides a powerful solution to this challenge. nih.govacs.org PHOTACs are small molecules that can be activated by light to induce the degradation of a specific protein of interest (POI). chemrxiv.orgresearchgate.netnih.gov In the case of CaMKIIα-PHOTAC, the molecule is designed to specifically target CaMKIIα for degradation upon illumination with a specific wavelength of light. nih.govacs.org This allows researchers to deplete CaMKIIα from highly localized regions within a neuron, such as a single dendritic spine, with remarkable precision. acs.orgresearchgate.netacs.org

Studies using CaMKIIα-PHOTAC have demonstrated its effectiveness in mouse brain tissue. nih.govacs.org Light activation of the PHOTAC led to the removal of CaMKIIα in the hippocampus, but this effect was confined to a very small area, approximately 25 micrometers from the light source. acs.orgacs.orgdntb.gov.ua This spatially restricted degradation resulted in a measurable decrease in synaptic function within minutes, highlighting the critical role of CaMKIIα in maintaining baseline synaptic transmission. nih.govacs.org This level of control is invaluable for investigating the specific contributions of CaMKIIα to the maintenance of long-term potentiation (LTP) and memory within distinct subcellular dendritic domains. acs.orgresearchgate.netacs.orgmedchemexpress.com

| Feature | Description | Reference |

| Target Protein | Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) | nih.govacs.org |

| Mechanism | Light-inducible degradation via PHOTAC technology | acs.orgchemrxiv.orgresearchgate.netnih.gov |

| Spatial Precision | Degradation limited to ~25 µm of illuminated area | acs.orgacs.orgdntb.gov.ua |

| Temporal Control | Onset of functional effect within minutes | nih.govacs.org |

| Application | Studying the role of CaMKIIα in synaptic function and memory | acs.orgresearchgate.netacs.orgmedchemexpress.com |

Investigating Fine-Grained Contributions to Complex Neuronal Circuits and Behavior

The ability to manipulate CaMKIIα levels in specific neurons and circuits opens up new avenues for understanding its role in complex behaviors. CaMKIIα is implicated in a variety of cognitive functions and is associated with neuropsychiatric and neurodevelopmental disorders. nih.govmdpi.comvanderbilt.edu For instance, studies have shown that CaMKIIα neurons in the anterior insular cortex are involved in regulating attention in mice. frontiersin.org Furthermore, specific circuits involving CaMKIIα-positive neurons, such as the one between the medial preoptic area and the ventral periaqueductal gray, have been shown to influence fear-related behaviors. researchgate.net

By combining CaMKIIα-PHOTAC with advanced imaging and behavioral testing, researchers can now dissect the contribution of this protein in defined neuronal populations and circuits with unprecedented detail. For example, one could investigate how the acute degradation of CaMKIIα in the anterior insular cortex affects attentional performance in real-time. frontiersin.org This approach allows for the establishment of a direct causal link between the presence of CaMKIIα in a specific circuit and a particular behavior, a level of investigation that was previously unattainable. The modular nature of PHOTACs allows for the design of molecules that can be activated by different wavelengths of light, potentially enabling the simultaneous or sequential manipulation of different proteins or circuits. chemrxiv.orgresearchgate.net

Advancements in Optogenetic Protein Degradation Strategies

The development of CaMKIIα-PHOTAC is part of a broader evolution in optogenetic techniques for controlling protein degradation. researchgate.netmdpi.com These strategies offer significant advantages over traditional genetic methods, including high spatiotemporal resolution and reversibility. researchgate.netnih.gov

Development of PHOTACs with Enhanced Tissue Penetration and Different Wavelengths

A current limitation of many light-activated systems is the use of ultraviolet or blue light, which has limited ability to penetrate biological tissues and can be phototoxic. mdpi.comoncobites.blog A major goal for the future is to develop PHOTACs that are activated by longer wavelengths of light, such as red or near-infrared light. mdpi.comoncobites.blog This would allow for the manipulation of proteins in deeper brain regions and in freely moving animals. biorxiv.org The design of PHOTACs often incorporates photoswitchable molecules like azobenzene (B91143), which can be engineered to respond to different light spectra. researchgate.netoncobites.blog

| Wavelength | Advantages | Challenges | Reference |

| UV/Blue Light (380-440 nm) | Effective for activating current PHOTACs | Limited tissue penetration, potential phototoxicity | nih.govmdpi.com |

| Red/Near-Infrared Light | Deeper tissue penetration, lower phototoxicity | Requires development of new photoswitches | mdpi.comoncobites.blog |

Exploration of Genetically Encoded PHOTAC Systems

While small-molecule PHOTACs offer drug-like properties, another promising avenue is the development of genetically encoded systems for light-inducible protein degradation. researchgate.netresearchgate.netmdpi.com These systems typically involve fusing a protein of interest to a photosensitive domain, such as the LOV2 domain, which can expose a degradation signal upon illumination. elifesciences.orgresearchgate.net This approach would eliminate the need to deliver a small molecule and could be targeted to specific cell types using genetic promoters. biorxiv.org Researchers are actively working on creating such systems, which could be ubiquitously expressed and then activated with light in a spatially restricted manner. biorxiv.org

Broader Applicability of PHOTAC Methodology to Other Proteins of Interest (POIs) in Diverse Biological Contexts

The modular design of PHOTACs makes the technology highly adaptable to other proteins of interest. chemrxiv.orgresearchgate.netnih.govspringernature.com A PHOTAC consists of three key components: a ligand that binds to an E3 ubiquitin ligase, a photoswitch, and a ligand that binds to the POI. chemrxiv.orgresearchgate.netnih.gov By simply swapping the POI ligand, the PHOTAC can be repurposed to target a different protein for degradation. researchgate.netnih.gov

This versatility has already been demonstrated with PHOTACs that target the BET family of proteins (BRD2, 3, 4) and FKBP12, which have shown efficacy in cell culture models of cancer. chemrxiv.orgresearchgate.netnih.gov The successful application of the PHOTAC strategy to CaMKIIα in brain tissue further underscores its broad potential. nih.govacs.org This methodology could be applied to countless other proteins involved in various biological processes, from cell signaling to disease progression, offering a powerful tool for both basic research and therapeutic development. researchgate.netresearchgate.netmdpi.comspringernature.com

Conceptual Framework for Modulating Protein Function via Light-Controlled Degradation

The ability to control protein degradation with light provides a new paradigm for modulating protein function. Traditional pharmacological approaches typically involve inhibiting a protein's activity with a small molecule. However, this often requires continuous administration of the drug and can lead to off-target effects. Light-controlled degradation, on the other hand, offers a "hit-and-run" approach where a brief pulse of light can trigger the removal of the target protein, with the effect lasting for hours or even days. acs.org

The core principle involves a photoswitchable molecule that exists in an inactive state in the dark. researchgate.netresearchgate.net Upon illumination with a specific wavelength of light, the molecule undergoes a conformational change, transitioning to an active state where it can bring the POI into proximity with an E3 ubiquitin ligase. researchgate.netresearchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. chemrxiv.orgresearchgate.netnih.gov The process can often be reversed by a different wavelength of light or through thermal relaxation, providing a high degree of control over protein levels. researchgate.netfrontiersin.org This conceptual framework has the potential to revolutionize how we study and therapeutically target proteins in a wide range of biological systems.

Q & A

Q. How to design a replication study for controversial CaMKII synaptic clustering findings?

- Methodological Answer : Adopt blinded analysis protocols to minimize observer bias. Use super-resolution microscopy (e.g., STORM) to validate clustering patterns. Share raw imaging files and analysis scripts via platforms like Zenodo to enable independent verification .

Ethical & Reporting Standards

Q. What ethical considerations apply to using patient-derived CaMKII data in oncology research?

- Methodological Answer : Obtain informed consent for secondary data use (e.g., Oncomine® datasets). Anonymize clinical metadata and adhere to GDPR/HIPAA standards. Disclose conflicts of interest related to kinase inhibitor patents in funding statements .

Q. How to structure a manuscript reporting CaMKII-A-PHOTAC interactions for maximum clarity?

- Methodological Answer : Follow IMReD structure: Introduction (link CaMKII biology to A-PHOTAC novelty), Methods (detail synthesis protocols and in vitro validation), Results (prioritize hypothesis-driven findings), Discussion (contrast results with existing PROTAC literature). Use SI for exhaustive compound characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.